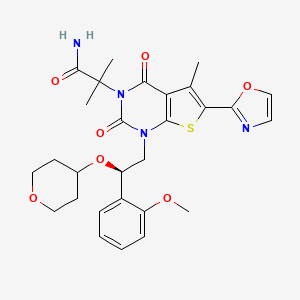
NIBR-0213
Vue d'ensemble
Description
NIBR-0213 est un antagoniste puissant et sélectif du sous-type 1 du récepteur du sphingosine-1-phosphate (S1P1). Ce composé a démontré une efficacité significative dans la réduction des nombres de lymphocytes sanguins périphériques et a été étudié pour ses applications thérapeutiques potentielles dans les maladies auto-immunes telles que la sclérose en plaques .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the role of S1P1 in various biochemical pathways.
Biology: Investigated for its effects on lymphocyte trafficking and immune response.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis.
Industry: Potential applications in the development of new drugs targeting S1P1
Mécanisme D'action
Target of Action
NIBR-0213, also known as “(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid”, is a potent, orally active, and selective antagonist of the Sphingosine 1-phosphate receptor-1 (S1P1) . S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and has been identified as a promising therapeutic target in autoimmunity .
Mode of Action
This compound interacts with its target, S1P1, by competitively inhibiting the receptor with a calculated Kd of 0.37 ± 0.031 nM . It displays potent and comparable potency on human and rat S1P1 (IC50 of 2.0 nM and 2.3 nM, respectively) in GTPγ35S assays .
Biochemical Pathways
The S1P1 receptor promotes the egress of lymphocytes from lymph nodes . Conditional deletion of S1P1 from hematopoietic cells reduces the peripheral blood lymphocyte (PBL) counts by preventing lymphocyte egress from lymphoid organs . Therefore, antagonism of S1P1 by this compound would be expected to have similar consequences on lymphocyte egress .
Pharmacokinetics
This compound has very good pharmacokinetic (PK) properties . It induces a long-lasting reduction of peripheral blood lymphocyte counts after oral dosing . The PK properties of this compound show a moderate clearance (26 mL/min/kg) and a high oral bioavailability (69%), leading to significant exposure after oral dosing .
Result of Action
This compound induces a long-lasting reduction of peripheral blood lymphocyte counts . It has shown comparable therapeutic efficacy to fingolimod, a S1P1 receptor agonist, in experimental autoimmune encephalomyelitis (EAE), a model of human multiple sclerosis (MS) .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
NIBR-0213 plays a crucial role in biochemical reactions by selectively antagonizing the sphingosine-1-phosphate receptor-1 (S1P1). This receptor is a G protein-coupled receptor that regulates lymphocyte trafficking. This compound exhibits high potency with an IC50 value of 2.0 nM in human S1P1 and 2.3 nM in rat S1P1 in GTPγS assays . The compound is inactive on other sphingosine-1-phosphate receptors such as S1P2, S1P3, and S1P4, indicating its selectivity . This compound interacts with the S1P1 receptor by competitively binding to it, thereby inhibiting its function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By antagonizing the S1P1 receptor, this compound prevents the egress of lymphocytes from lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts . This effect is crucial in modulating immune responses and has therapeutic implications in autoimmune diseases. This compound influences cell signaling pathways by inhibiting the S1P1-mediated signaling cascade, which affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the S1P1 receptor, thereby blocking the receptor’s interaction with its natural ligand, sphingosine-1-phosphate. This inhibition prevents the receptor from activating downstream signaling pathways that are essential for lymphocyte egress . This compound acts as a competitive antagonist with a calculated dissociation constant (Kd) of 0.37 nM . This high affinity binding results in the effective inhibition of S1P1 receptor function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its efficacy in reducing peripheral blood lymphocyte counts for up to 24 hours post-treatment . Long-term studies in experimental autoimmune encephalomyelitis models have shown that this compound can sustain its therapeutic effects over extended periods, leading to a gradual reduction in disease scores .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, an oral dose of 30 mg/kg reduces peripheral blood lymphocyte counts by 75%-85% within 14 hours . Higher doses, such as 60 mg/kg, have been shown to maintain this effect for longer durations. In mouse models of experimental autoimmune encephalomyelitis, this compound at 30 mg/kg and 60 mg/kg doses significantly reduces disease scores, indicating its therapeutic potential .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate lymphocyte trafficking. The compound interacts with the S1P1 receptor, which plays a critical role in the egress of lymphocytes from lymphoid organs . By inhibiting this receptor, this compound affects the metabolic flux and levels of metabolites involved in immune cell trafficking .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the S1P1 receptor. The compound’s high oral bioavailability (69%) ensures significant exposure after oral dosing . This compound’s distribution is primarily influenced by its binding to the S1P1 receptor, which is expressed on lymphocytes and endothelial cells .
Subcellular Localization
The subcellular localization of this compound is primarily at the S1P1 receptor sites on lymphocytes and endothelial cells. This localization is crucial for its activity and function as an S1P1 antagonist . The compound’s targeting to these specific compartments ensures its effective inhibition of lymphocyte egress and modulation of immune responses .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de NIBR-0213 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non divulguées publiquement. Il est connu que la synthèse implique l'utilisation de réactifs et de catalyseurs spécifiques pour atteindre la sélectivité et la puissance souhaitées .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de techniques avancées telles que la chimie en flux continu et la synthèse automatisée pour rationaliser le processus de production .
Analyse Des Réactions Chimiques
Types de réactions
NIBR-0213 subit principalement des réactions typiques des composés organiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels présents dans le composé.
Réduction : Cette réaction peut être utilisée pour modifier l'état d'oxydation d'atomes spécifiques au sein de la molécule.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
Chimie : Utilisé comme composé outil pour étudier le rôle de S1P1 dans diverses voies biochimiques.
Biologie : Investigated for its effects on lymphocyte trafficking and immune response.
Médecine : Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis.
Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant S1P1
Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement le récepteur S1P1. Ce récepteur joue un rôle crucial dans la régulation de la sortie des lymphocytes des organes lymphoïdes. En bloquant S1P1, this compound empêche les lymphocytes de pénétrer dans la circulation sanguine, réduisant ainsi l'inflammation et la réponse immunitaire .
Comparaison Avec Des Composés Similaires
Composés similaires
Fingolimod : Un agoniste du récepteur S1P1 utilisé dans le traitement de la sclérose en plaques.
W146 : Un autre antagoniste de S1P1 avec des propriétés pharmacocinétiques différentes.
VPC44116 : Un antagoniste de S1P1 étudié pour ses effets sur la migration des lymphocytes
Unicité de NIBR-0213
This compound est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste de S1P1. Contrairement à d'autres composés, il a montré des effets durables sur la sortie des lymphocytes après administration orale, ce qui en fait un candidat prometteur pour des recherches et un développement futurs .
Propriétés
IUPAC Name |
(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUARFFBDLROH-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


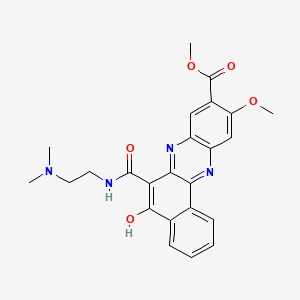
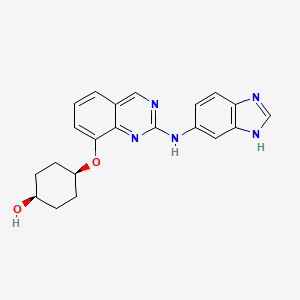
![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)


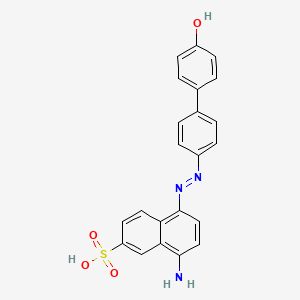



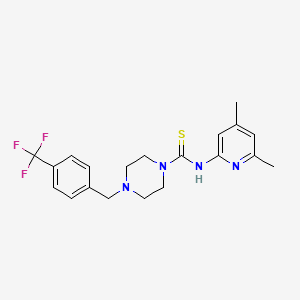

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
